6-Methylchroman-4-amine hydrochloride

Description

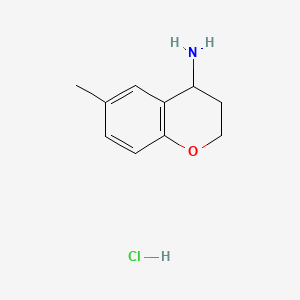

6-Methylchroman-4-amine hydrochloride is a chiral organic compound belonging to the chroman (benzopyran) family. Its core structure consists of a bicyclic chroman ring system with a methyl substituent at position 6 and an amine group at position 4, forming a hydrochloride salt. The compound exhibits stereochemical specificity, with the (S)-enantiomer being commonly referenced in synthesis and commercial availability .

Properties

IUPAC Name |

6-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-7-2-3-10-8(6-7)9(11)4-5-12-10;/h2-3,6,9H,4-5,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDTASUXSWBNHHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OCCC2N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50670252 | |

| Record name | 6-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191608-11-4 | |

| Record name | 6-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylchroman-4-amine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 6-methylchroman-4-one.

Reduction: The 6-methylchroman-4-one is then reduced to 6-methylchroman-4-ol using a reducing agent such as sodium borohydride.

Amination: The 6-methylchroman-4-ol is then subjected to amination using ammonia or an amine source to form 6-methylchroman-4-amine.

Hydrochloride Formation: Finally, the 6-methylchroman-4-amine is treated with hydrochloric acid to form this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 6-Methylchroman-4-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form more reduced amine derivatives.

Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products:

Oxidation Products: Oxidized derivatives of 6-Methylchroman-4-amine.

Reduction Products: Reduced amine derivatives.

Substitution Products: Substituted amine derivatives.

Scientific Research Applications

6-Methylchroman-4-amine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Methylchroman-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Chroman-4-amine Hydrochlorides

The pharmacological and physicochemical properties of chroman-4-amine derivatives are highly dependent on substituents at position 5. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison

Lipophilicity and Solubility :

- 6-Methylchroman-4-amine HCl : The methyl group increases lipophilicity, favoring blood-brain barrier penetration, but reduces aqueous solubility compared to methoxy derivatives .

- 6-Chloro and 6-Methoxy Derivatives: Chloro substituents enhance electrophilic reactivity (e.g., binding to cysteine residues), while methoxy groups improve solubility in polar solvents like methanol or THF .

Stability :

- Hydrochloride salts of all three compounds exhibit high stability under dry, cool conditions. However, 6-chloro derivatives may degrade under prolonged UV exposure due to C-Cl bond susceptibility .

General Procedure for Hydrochloride Salts:

Amine Formation : Nucleophilic substitution or reductive amination of chroman-4-one intermediates.

Salt Formation: Treatment with HCl in dioxane or methanol to precipitate the hydrochloride salt . Example:

Table 2: Key Research Insights

Biological Activity

6-Methylchroman-4-amine hydrochloride is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications, supported by research findings and data tables.

This compound interacts with various enzymes and proteins, notably monoamine oxidase and cytochrome P450. These interactions are crucial for modulating metabolic processes and understanding the compound's therapeutic potential.

Key Interactions:

| Enzyme | Effect |

|---|---|

| Monoamine Oxidase | Inhibits enzyme activity, affecting neurotransmitter levels. |

| Cytochrome P450 | Modulates the metabolism of drugs and other compounds. |

This compound's ability to influence these enzymes suggests its role in drug metabolism and potential use in pharmacotherapy.

Cellular Effects

The compound exhibits profound effects on various cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism.

Notable Cellular Effects:

- Gene Expression : Alters the expression of genes involved in oxidative stress responses and apoptosis.

- Cell Survival : Affects cellular mechanisms that determine cell survival under stress conditions.

In laboratory studies, it has been shown to enhance cell viability under oxidative stress by modulating the expression of protective genes.

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to significant changes in gene expression and cellular functions.

Mechanisms Include:

- Binding to Receptors : Triggers biochemical cascades that influence cellular responses.

- Modulation of Enzyme Activity : Alters metabolic pathways critical for cell function.

- Interaction with DNA/RNA : Influences gene expression and protein synthesis.

Temporal and Dosage Effects

The biological activity of this compound varies with time and dosage in experimental settings.

Observations:

- Stability : The compound remains stable under specific conditions, but degradation products can affect cellular processes.

- Dosage Variability : Lower doses exhibit therapeutic effects, while higher doses may lead to toxicity. Understanding the dose-response relationship is essential for therapeutic applications.

Metabolic Pathways

This compound participates in various metabolic pathways by interacting with enzymes that regulate metabolic flux.

Key Pathways:

| Pathway | Effect |

|---|---|

| Drug Metabolism | Influences the metabolism of co-administered drugs. |

| Oxidative Stress Response | Modulates pathways that protect against oxidative damage. |

These interactions highlight its potential role as a modulator in drug development.

Transport and Distribution

The transport and distribution of this compound within biological systems are mediated by specific transporters. These interactions determine its localization within cells and tissues, impacting its overall biological activity.

Subcellular Localization:

The compound exhibits specific localization within cellular compartments, which is essential for its functional activity.

Case Studies

Several studies have investigated the biological activity of this compound:

- Neuroprotective Effects : Research indicated that the compound may offer neuroprotection through modulation of oxidative stress pathways.

- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis via mitochondrial pathways .

- Metabolic Regulation : Animal model studies demonstrated that varying dosages could effectively regulate metabolic disorders, indicating potential therapeutic applications in obesity and diabetes management.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.